molecular formula C18H15ClO3 B5841792 7-[(3-CHLOROPHENYL)METHOXY]-4,8-DIMETHYL-2H-CHROMEN-2-ONE

7-[(3-CHLOROPHENYL)METHOXY]-4,8-DIMETHYL-2H-CHROMEN-2-ONE

Cat. No.: B5841792
M. Wt: 314.8 g/mol
InChI Key: JRZMUNPIMCBOTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-[(3-Chlorophenyl)methoxy]-4,8-dimethyl-2H-chromen-2-one is an organic compound belonging to the class of coumarins and derivatives. These compounds are known for their polycyclic aromatic structure, which includes a 1-benzopyran moiety with a ketone group at the C2 carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(3-Chlorophenyl)methoxy]-4,8-dimethyl-2H-chromen-2-one typically involves the reaction of 3-chlorobenzyl chloride with 4,8-dimethyl-2H-chromen-2-one in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions . The product is then purified using column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, solvent recovery and recycling systems are employed to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

7-[(3-Chlorophenyl)methoxy]-4,8-dimethyl-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones

    Reduction: Alcohol derivatives

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

7-[(3-Chlorophenyl)methoxy]-4,8-dimethyl-2H-chromen-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-[(3-Chlorophenyl)methoxy]-4,8-dimethyl-2H-chromen-2-one involves its interaction with various molecular targets. It can inhibit enzymes such as amine oxidase by binding to their active sites, thereby affecting the metabolism of neurotransmitters and other bioactive amines . The compound’s aromatic structure allows it to interact with multiple receptors and enzymes, leading to diverse biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 7-[(3-Chlorobenzyl)oxy]-2-oxo-2H-chromene-4-carbaldehyde
  • 7-[(3-Chlorobenzyl)oxy]-4-[(methylamino)methyl]-2H-chromen-2-one

Uniqueness

7-[(3-Chlorophenyl)methoxy]-4,8-dimethyl-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

7-[(3-chlorophenyl)methoxy]-4,8-dimethylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClO3/c1-11-8-17(20)22-18-12(2)16(7-6-15(11)18)21-10-13-4-3-5-14(19)9-13/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRZMUNPIMCBOTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2C)OCC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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